

3-(4-bromophenyl)pentanedioic acid physical properties

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Compound of Interest

Compound Name:	3-(4-bromophenyl)pentanedioic Acid
CAS No.:	1141-24-8
Cat. No.:	B073454

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Technical Profile: 3-(4-Bromophenyl)pentanedioic Acid

Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8) is a symmetric dicarboxylic acid featuring a lipophilic 4-bromophenyl moiety at the

-position. Its structural rigidity and electronic properties make it a valuable precursor for synthesizing pharmacologically active glutarimides and pyrrolidones. The presence of the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry library generation.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs (e.g., 3-(4-chlorophenyl)glutaric acid).

Table 1: Core Physical Constants

Property	Value / Description	Source/Validation
CAS Number	1141-24-8	Registry
IUPAC Name	3-(4-bromophenyl)pentanedioic acid	Nomenclature
Formula		
Molecular Weight	287.11 g/mol	
Melting Point	175 – 176 °C	Experimental [1]
Appearance	White to off-white crystalline solid	Observation
Solubility (Water)	Low (< 1 mg/mL at pH 2); Soluble at pH > 6	pH-dependent
Solubility (Organic)	Soluble in Ethanol, DMSO, DMF, Ethyl Acetate, Ether	Experimental [1]
pKa (Predicted)	,	ACD/Labs Model
LogP (Predicted)	1.7 – 2.1	Consensus LogP

Solubility & Stability Insights

- pH Dependence:** As a dicarboxylic acid, the compound exists as a dianion at physiological pH (7.4), significantly increasing aqueous solubility compared to the free acid form.
- Solid-State Stability:** Stable under standard laboratory conditions. Hygroscopicity is low, but storage in a desiccator is recommended to prevent surface moisture adsorption which can complicate precise weighing for analytical standards.

Analytical Characterization

Identification of **3-(4-bromophenyl)pentanedioic acid** relies on its

symmetry, which simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl ring.

- H NMR (400 MHz, DMSO-
):
 - 12.1 ppm (bs, 2H): Carboxylic acid protons (-COOH).
 - 7.45 – 7.50 ppm (d, Hz, 2H): Aromatic protons ortho to Bromine.
 - 7.20 – 7.25 ppm (d, Hz, 2H): Aromatic protons meta to Bromine.
 - 3.40 – 3.55 ppm (m, 1H): Methine proton at C3 (-CH-Ar).
 - 2.50 – 2.70 ppm (m, 4H): Methylene protons at C2 and C4 (-CH-COOH). Note: These may appear as a complex multiplet or diastereotopic doublets of doublets depending on solvent resolution.
- C NMR:
 - Expected signals: ~173 ppm (C=O), ~140 ppm (Ar-C ipso), ~131 ppm (Ar-C), ~129 ppm (Ar-C), ~120 ppm (Ar-Br), ~38 ppm (C2/C4), ~35 ppm (C3).

Mass Spectrometry (MS)[5]

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Key Feature: The 1:1 isotopic ratio of Br and Br is diagnostic.

- [M-H]

: Peaks at m/z 285 and 287 with equal intensity.

Synthesis & Purification Protocol

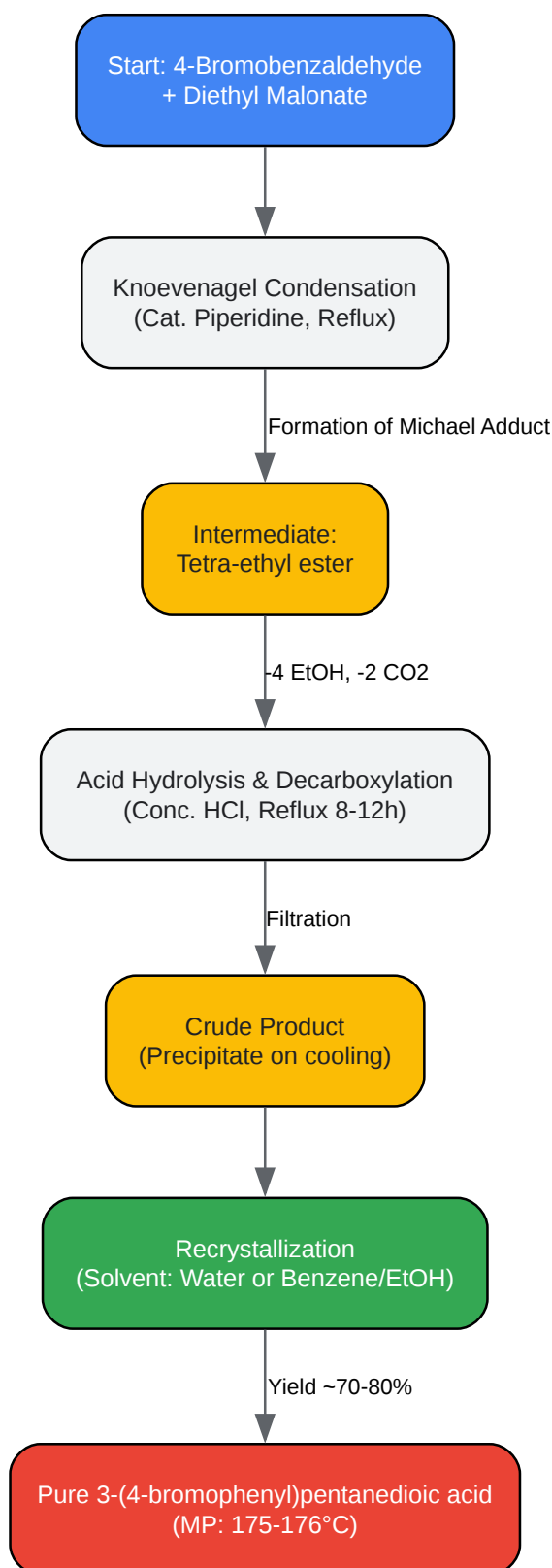
The most robust synthesis involves the Knoevenagel condensation of 4-bromobenzaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Workflow

- Condensation: React 4-bromobenzaldehyde (1 eq) with diethyl malonate (2 eq) using a base catalyst (piperidine) to form the tetra-ester intermediate.
- Hydrolysis/Decarboxylation: Reflux the intermediate in concentrated HCl or HBr. This harsh acidic environment hydrolyzes the esters and facilitates thermal decarboxylation of the gem-dicarboxylic acid groups.
- Isolation: The product precipitates upon cooling.^{[1][2]}
- Purification: Recrystallization from water or a benzene/ethanol mixture.

Synthesis Logic Diagram

The following diagram illustrates the chemical transformation and workup logic.



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Caption: Step-by-step synthetic pathway from aldehyde precursor to purified dicarboxylic acid.

Applications in Drug Discovery

This scaffold is a versatile "hub" molecule.

- Glutarimides: Dehydration with urea or ammonia yields 4-(4-bromophenyl)piperidine-2,6-dione, a structural analog of Thalidomide and anticonvulsant agents [1].
- GABA Analogs: Mono-decarboxylation (via enzymatic or Curtius rearrangement routes) can lead to 4-amino-3-(4-bromophenyl)butanoic acid (Baclofen analogs).
- Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality combined with the rigid phenyl spacer makes it a candidate linker for coordination polymers.

References

- U.S. Patent 3,634,428. Beta-(para-halo-phenyl)-glutaric acid imides. 1972. (Describes the synthesis and melting point of the acid intermediate at 175-176°C).
- PubChem Compound Summary. **3-(4-bromophenyl)pentanedioic acid** (CID 10684683). National Center for Biotechnology Information.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis and properties. (Used for comparative validation of physicochemical trends).

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
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